molecular formula C12H13F2NO B15300791 N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide

N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide

Cat. No.: B15300791
M. Wt: 225.23 g/mol
InChI Key: FAYOIAINBPWQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications. The compound features a cyclobutyl ring substituted with a difluoromethyl group and a benzamide moiety, making it a valuable scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One novel method for this involves a photochemical protocol for the selective difluoromethylation of bicyclobutanes, leveraging green solvent-controlled reactions . This method uses renewable visible light as the reaction power, ensuring high atom economy and controlled chemo-selectivity.

Industrial Production Methods

Industrial production methods for this compound are still under exploration, but the advancements in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . The use of non-ozone depleting difluorocarbene reagents has been particularly beneficial in achieving efficient and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide undergoes various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Photochemical reactions using visible light and green solvents are also employed for selective difluoromethylation .

Major Products Formed

The major products formed from these reactions include difluoromethylated cyclobutanes, which are valuable intermediates in the synthesis of complex medicinal molecules .

Mechanism of Action

The mechanism of action of N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide involves the formation of difluoromethyl radicals, which add to various molecular targets. This process is facilitated by the use of visible light and green solvents, ensuring high selectivity and efficiency . The molecular targets and pathways involved include the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

N-[3-(difluoromethyl)cyclobutyl]benzamide

InChI

InChI=1S/C12H13F2NO/c13-11(14)9-6-10(7-9)15-12(16)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,15,16)

InChI Key

FAYOIAINBPWQOP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1NC(=O)C2=CC=CC=C2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.